molecular formula C13H19IN2O B5064856 N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide

N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide

Cat. No. B5064856
M. Wt: 346.21 g/mol
InChI Key: JXTQCQKLMZEVIY-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide, also known as DIBA, is a chemical compound that has been widely used in scientific research for its unique pharmacological properties. DIBA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. By inhibiting CK2 activity, N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide can modulate the phosphorylation status of these substrates and affect downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide can inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. In vivo studies have shown that N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide can inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide in lab experiments is its specificity for CK2. Unlike other protein kinase inhibitors that can target multiple kinases, N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide specifically inhibits CK2 activity. This allows researchers to study the role of CK2 in various cellular processes without the confounding effects of other kinases. However, one limitation of using N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide is its relatively low potency compared to other CK2 inhibitors. This can make it difficult to achieve complete inhibition of CK2 activity in some experimental settings.

Future Directions

There are several future directions for the use of N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide in scientific research. One area of interest is the role of CK2 in cancer biology. CK2 has been implicated in the regulation of various oncogenic pathways, and inhibitors such as N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide could be used to target these pathways in cancer cells. Another area of interest is the development of more potent and selective CK2 inhibitors. By improving the potency and selectivity of CK2 inhibitors, researchers can better study the role of CK2 in various cellular processes and develop new therapies for diseases such as cancer.

Synthesis Methods

The synthesis of N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide involves the reaction of 4-iodobenzoyl chloride with N,N-dimethyl-2-amino-1-propanol in the presence of a base such as triethylamine. The reaction yields N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide as a white solid with a melting point of 118-120°C. The purity of N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide can be confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is a ubiquitous protein kinase that has been implicated in the regulation of many signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to downstream effects on these signaling pathways.

properties

IUPAC Name

N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O/c1-10(9-16(2)3)8-15-13(17)11-4-6-12(14)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTQCQKLMZEVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)I)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide

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